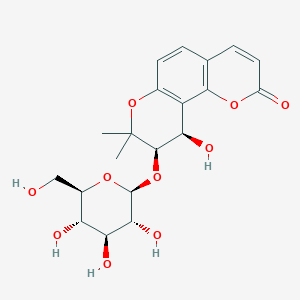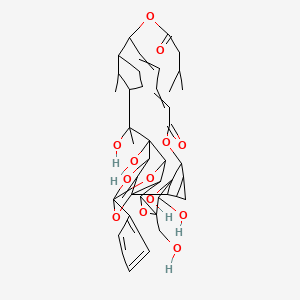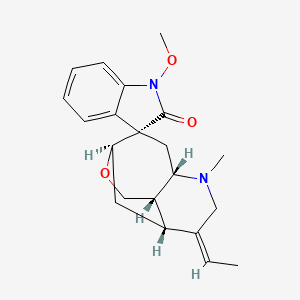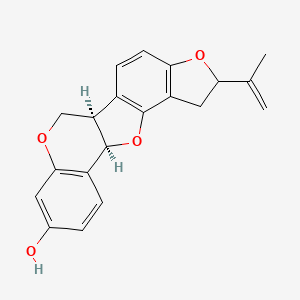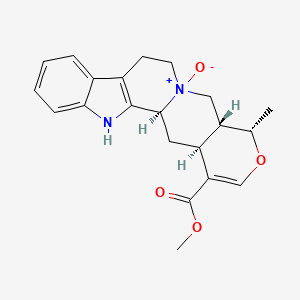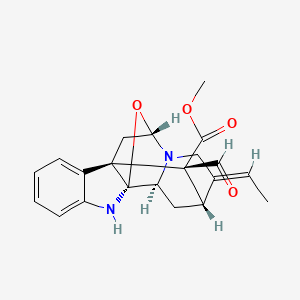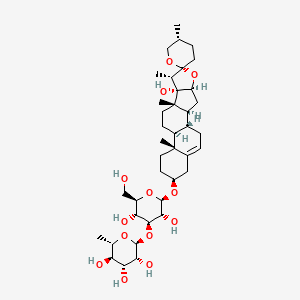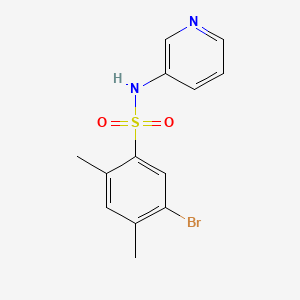
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. BDP is a sulfonamide derivative that has been synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide acts as a fluorescent probe by binding to metal ions such as Cu(II) and Zn(II) and forming a complex. The complex then emits fluorescence upon excitation with light. As a selective inhibitor of carbonic anhydrase IX, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide binds to the active site of the enzyme and inhibits its activity. The inhibition of carbonic anhydrase IX activity has been shown to reduce tumor growth in vitro and in vivo.
Biochemical and Physiological Effects:
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. However, it has been reported to induce cell death in cancer cells by inhibiting carbonic anhydrase IX activity. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the major advantages of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments is its high selectivity for metal ions such as Cu(II) and Zn(II). Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe probe for biological samples. However, one of the limitations of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based fluorescent probes for the detection of other metal ions in biological samples. Additionally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a selective inhibitor of carbonic anhydrase IX has shown promise in cancer therapy. Further research is needed to determine the efficacy of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer. Finally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a ligand for the synthesis of MOFs has potential applications in gas storage, separation, and catalysis. Further research is needed to optimize the synthesis of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based MOFs for these applications.
Conclusion:
In conclusion, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, or 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has potential applications as a fluorescent probe, selective inhibitor of carbonic anhydrase IX, and ligand for the synthesis of MOFs. Further research is needed to fully understand the potential applications of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research.
合成方法
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinamine in the presence of a base such as triethylamine. The reaction yields 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield. Other methods include the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinecarboxamide or 3-pyridinylamine in the presence of a base.
科学研究应用
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Cu(II) and Zn(II) in biological samples. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
属性
IUPAC Name |
5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKETDENHESLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

